molecular formula C8H8Br2N2 B1435542 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine CAS No. 1949816-38-9

6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine

Cat. No. B1435542
CAS RN: 1949816-38-9
M. Wt: 291.97 g/mol
InChI Key: SOCSRDXBNUJLNM-UHFFFAOYSA-N
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Description

6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine is a chemical compound with the CAS Number: 1949816-38-9 . It has a molecular weight of 291.97 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC Name for this compound is this compound . The InChI Code is 1S/C8H8Br2N2/c9-5-4-7(10)12-6-2-1-3-11-8(5)6/h4,11H,1-3H2 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, 1,5-naphthyridines in general can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modification of side chains .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 291.97 .

Scientific Research Applications

Biological and Therapeutic Applications

The 1,8-naphthyridine scaffold, which includes compounds like 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine, has been extensively studied for its diverse biological activities. These compounds have demonstrated a wide range of biological properties, making them potent scaffolds in therapeutic and medicinal research. Notable activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Moreover, 1,8-naphthyridine derivatives have shown potential in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Their applications extend to anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant activities, among others. This broad spectrum of biological activities highlights the significance of these compounds in drug discovery and pharmaceutical chemistry (Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015; Gurjar & Pal, 2018).

Environmental Impact and Degradation Products

Research into the environmental impact of halogenated compounds, which include derivatives of naphthyridine such as this compound, has revealed the presence of halogenated carbazoles in environmental samples. These emerging contaminants have been shown to be persistent and possess dioxin-like toxicological potential. Studies have explored the anthropogenic origins of these compounds, suggesting that their presence in the environment could be linked to the production of halogenated indigo dyes, among other sources. The findings indicate a potential environmental pathway through which derivatives of naphthyridine might enter and impact ecosystems (Parette, McCrindle, McMahon, Pena-Abaurrea, Reiner, Chittim, Riddell, Voss, Dorman, & Pearson, 2015).

properties

IUPAC Name

6,8-dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2N2/c9-5-4-7(10)12-6-2-1-3-11-8(5)6/h4,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCSRDXBNUJLNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=N2)Br)Br)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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